![molecular formula C24H26N2O6 B2511825 Ethyl 2-[2-[2-(2-ethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate CAS No. 868224-59-3](/img/structure/B2511825.png)
Ethyl 2-[2-[2-(2-ethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate
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Description
Scientific Research Applications
Inhibitors of Steroidogenic Factor 1 (SF-1)
Ethyl 2-[2-[2-(2-ethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate has been identified as a potent inhibitor of Steroidogenic Factor 1 (SF-1), a transcription factor in the nuclear receptor superfamily. Two analogous isoquinolinones related to this compound were found to be submicromolar inhibitors, showing significant potency in a physiologic functional assay employing full-length SF-1 protein and its native response element. This discovery is crucial for exploring the therapeutic potential of SF-1 (Madoux et al., 2008).
Crystal Structure and DFT Studies
Research involving similar compounds to Ethyl 2-[2-[2-(2-ethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate has focused on crystal structure analysis and Density Functional Theory (DFT) studies. These studies provide insights into the molecular geometry, electron distribution, and interactive forces within the compound, enhancing the understanding of its chemical behavior (Baba et al., 2019).
Synthesis and Antimicrobial Activity
Compounds structurally related to Ethyl 2-[2-[2-(2-ethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate have been synthesized and evaluated for their antimicrobial properties. Studies have shown that these compounds exhibit significant activity against various microbial strains, highlighting their potential use in developing new antimicrobial agents (Hassanin & Ibrahim, 2012).
CNS Active Compounds
Research on compounds like Ethyl 2-[2-[2-(2-ethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate has explored their potential as Central Nervous System (CNS) active agents. These compounds generally cause loss of motor control in mice, but their relatively high toxicity limits their direct application in CNS therapies (Hung et al., 1985).
Corrosion Inhibitors
Similar quinoxalines compounds have been studied for their role as corrosion inhibitors. Quantum chemical calculations based on the Density Functional Theory (DFT) method have been used to understand the relationship between molecular structure and inhibition efficiency. These studies are essential for developing new materials with enhanced corrosion resistance properties (Zarrouk et al., 2014).
properties
IUPAC Name |
ethyl 2-[2-[2-(2-ethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6/c1-4-30-21-11-7-6-10-19(21)25-22(27)15-26-14-13-17-18(23(26)28)9-8-12-20(17)32-16(3)24(29)31-5-2/h6-14,16H,4-5,15H2,1-3H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFOQWNLRYMJQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C=CC3=C(C2=O)C=CC=C3OC(C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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